molecular formula C15H21N3O4 B13334375 tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B13334375
M. Wt: 307.34 g/mol
InChI Key: QVRFPLNIVVRWPW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate is a nitrogenous organic molecule that belongs to a broader class of compounds with potential biological activity. This compound is characterized by the presence of a piperidine ring substituted with a nitropyridine moiety and a tert-butyl ester group. It is primarily used in scientific research and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate typically involves multi-step reactions starting from commercially available materials. One common method involves the nitration of pyridine derivatives followed by coupling with piperidine and subsequent protection with a tert-butyl ester group. For example, the preparation can involve the following steps:

    Nitration: Pyridine is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Coupling: The nitropyridine derivative is then coupled with piperidine under basic conditions.

    Protection: The resulting compound is protected with tert-butyl chloroformate to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher yields. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The nitro group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Pd/C in ethanol with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring and tert-butyl ester group contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-bromopyridin-3-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the piperidine ring and the tert-butyl ester group also enhances its stability and makes it a valuable intermediate in chemical synthesis.

Properties

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

IUPAC Name

tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-8-6-11(7-9-17)12-4-5-13(16-10-12)18(20)21/h4-5,10-11H,6-9H2,1-3H3

InChI Key

QVRFPLNIVVRWPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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